1-(4-Chloro-2-methylphenyl)propan-1-ol
Overview
Description
1-(4-Chloro-2-methylphenyl)propan-1-ol is an organic compound belonging to the class of phenolic alcohols. It features a phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, along with a propan-1-ol moiety attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)propan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 4-chloro-2-methylbenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reductive Amination: This method involves the reaction of 4-chloro-2-methylbenzaldehyde with propylamine followed by reduction using a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.
Chemical Reactions Analysis
1-(4-Chloro-2-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-chloro-2-methylphenyl)propan-1-one, using oxidizing agents like chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 1-(4-chloro-2-methylphenyl)propane, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH₄), ether as solvent.
Substitution: Sodium hydroxide (NaOH), potassium iodide (KI), acetone as solvent.
Major Products Formed:
Oxidation: 1-(4-chloro-2-methylphenyl)propan-1-one.
Reduction: 1-(4-chloro-2-methylphenyl)propane.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)propan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex phenolic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential inhibitor for certain enzymes.
Medicine: It has been investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2-methylphenyl)propan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)propan-1-ol is similar to other phenolic alcohols, such as:
1-(3-Chloro-2-methylphenyl)propan-1-ol: Similar structure but with the chlorine atom at the 3-position.
1-(4-Chloro-3-methylphenyl)propan-1-ol: Similar structure but with the methyl group at the 3-position.
1-(4-Chlorophenyl)propan-1-ol: Lacks the methyl group at the 2-position.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKQRCCTGXJEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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